Primlev

Description

Properties

CAS No. |

330988-72-2 |

|---|---|

Molecular Formula |

C26H30N2O6 |

Molecular Weight |

466.5 g/mol |

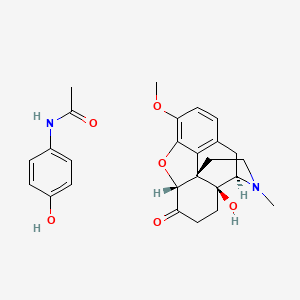

IUPAC Name |

(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;N-(4-hydroxyphenyl)acetamide |

InChI |

InChI=1S/C18H21NO4.C8H9NO2/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10;1-6(10)9-7-2-4-8(11)5-3-7/h3-4,13,16,21H,5-9H2,1-2H3;2-5,11H,1H3,(H,9,10)/t13-,16+,17+,18-;/m1./s1 |

InChI Key |

RJEIGSKSSKIIHG-RKXJKUSZSA-N |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)O.CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)O.CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O |

Origin of Product |

United States |

Foundational & Exploratory

The Synergistic Analgesia of Oxycodone and Acetaminophen: A Technical Guide

An In-depth Examination of the Mechanisms, Experimental Evidence, and Clinical Pharmacology of a Potent Analgesic Combination

Introduction

The co-administration of oxycodone and acetaminophen stands as a cornerstone in the management of moderate to severe pain. This combination leverages the distinct pharmacological properties of a potent opioid agonist and a centrally acting analgesic to achieve a synergistic effect, providing superior pain relief at lower, and therefore safer, doses of each component. This technical guide offers a comprehensive overview of the core principles underlying this synergistic interaction, intended for researchers, scientists, and drug development professionals. We will delve into the pharmacokinetics and pharmacodynamics of this combination, detail the experimental protocols used to evaluate its efficacy, and visualize the complex signaling pathways that mediate its enhanced analgesic properties.

Pharmacological Profiles

Oxycodone is a semi-synthetic opioid that exerts its analgesic effects primarily through agonism of the µ-opioid receptor (MOR) in the central nervous system (CNS).[1][2] Activation of MORs leads to a cascade of intracellular events that ultimately inhibit the transmission of nociceptive signals.[3] Acetaminophen, while also acting centrally, employs a more complex and not fully elucidated mechanism. Its analgesic properties are thought to involve the inhibition of cyclooxygenase (COX) enzymes within the CNS, potentially a splice variant known as COX-3, and modulation of the endocannabinoid and serotonergic systems.[1][4] It is the convergence of these distinct mechanisms that is believed to underpin the synergistic analgesia observed with their combined use.

Quantitative Analysis of Synergistic Efficacy

The synergistic nature of the oxycodone-acetaminophen combination has been demonstrated in numerous clinical studies, where the combination provides more effective pain relief than either agent alone.[2] This allows for an "opioid-sparing" effect, reducing the total dose of oxycodone required to achieve a desired level of analgesia and thereby mitigating the risk of opioid-related adverse effects.[5]

Table 1: Pharmacokinetic Parameters of Oxycodone in Combination with Acetaminophen

| Dose of Oxycodone/Acetaminophen | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |

| 5 mg/325 mg | 10.5 ± 3.1 | 1.3 ± 0.7 | 67.9 ± 20.3 |

| 7.5 mg/500 mg | 15.7 ± 4.5 | 1.3 ± 0.5 | 101.6 ± 29.8 |

| 10 mg/650 mg | 22.1 ± 6.8 | 1.2 ± 0.5 | 139.7 ± 42.1 |

| Data adapted from a single-dose, crossover study in healthy volunteers. Cmax, Tmax, and AUC are presented as mean ± SD. |

Table 2: Clinical Efficacy of Oxycodone/Acetaminophen Combination in Postoperative Pain

| Treatment Group | N | Participants with at least 50% Pain Relief | Number Needed to Treat (NNT) |

| Oxycodone 10 mg / Acetaminophen 650 mg | 680 | 51% | 2.7 |

| Placebo | 363 | 14% | - |

| Data from a meta-analysis of single-dose oral oxycodone and oxycodone plus paracetamol for acute postoperative pain.[6] |

While extensive clinical data supports the enhanced efficacy of the combination, a notable gap exists in the preclinical literature regarding a formal isobolographic analysis to quantify the synergy with metrics such as a combination index or ED50 values for the individual agents versus the combination.[4] Such studies are crucial for a more precise understanding of the nature and magnitude of the synergistic interaction.

Experimental Protocols for Assessing Analgesic Synergy

The evaluation of analgesic synergy in preclinical models relies on a battery of behavioral assays that measure nociceptive responses to various stimuli. The following are detailed methodologies for key experiments relevant to the study of the oxycodone and acetaminophen combination.

Hot-Plate Test

The hot-plate test is a widely used method to assess the response to a thermal stimulus, primarily reflecting supraspinal analgesic mechanisms.[7]

Protocol:

-

Apparatus: A commercially available hot-plate analgesia meter with a surface temperature maintained at a constant 52-55°C. The apparatus should be enclosed by a transparent cylinder to confine the animal.

-

Animals: Male Sprague-Dawley rats (200-250 g) are acclimated to the testing room for at least 30 minutes before the experiment.

-

Procedure:

-

A baseline latency is determined for each animal by placing it on the hot plate and measuring the time (in seconds) to the first sign of nociception, typically paw licking or jumping. A cut-off time of 30-45 seconds is employed to prevent tissue damage.

-

Animals are then administered oxycodone, acetaminophen, the combination, or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

-

At predetermined time points post-administration (e.g., 30, 60, 90, and 120 minutes), the latency to respond is measured again.

-

-

Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Radiant Heat Tail-Flick Test

The tail-flick test measures a spinal reflex to a thermal stimulus and is particularly sensitive to opioid analgesics.[8][9]

Protocol:

-

Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the ventral surface of the rat's tail.

-

Animals: Male Wistar rats (180-220 g) are gently restrained in a suitable holder, allowing the tail to be exposed.

-

Procedure:

-

The intensity of the light beam is adjusted to elicit a baseline tail-flick latency of 2-4 seconds.

-

A cut-off time of 10-12 seconds is set to prevent tissue damage.

-

Baseline latencies are recorded for each animal.

-

Drugs are administered as described for the hot-plate test.

-

Tail-flick latencies are reassessed at various time intervals post-dosing.

-

-

Data Analysis: Data is analyzed similarly to the hot-plate test, calculating the %MPE.

Von Frey Test for Mechanical Allodynia

In models of neuropathic pain, the von Frey test is used to assess mechanical allodynia, a state where a normally non-painful stimulus is perceived as painful.[10]

Protocol:

-

Apparatus: A set of calibrated von Frey filaments of varying stiffness. The testing is conducted on an elevated wire mesh floor that allows access to the plantar surface of the hind paws.

-

Animals: Rats with an induced neuropathy (e.g., chronic constriction injury of the sciatic nerve) are acclimated in individual plexiglass chambers on the mesh floor.

-

Procedure:

-

Beginning with a filament in the middle of the range, the filament is applied to the plantar surface of the hind paw with sufficient force to cause it to bend.

-

A positive response is noted as a sharp withdrawal of the paw.

-

The "up-down" method is used to determine the 50% paw withdrawal threshold. If a positive response is observed, the next weaker filament is used. If no response is observed, the next stronger filament is used.

-

This is continued until the 50% withdrawal threshold is determined using a specific algorithm.

-

Baseline thresholds are established before drug administration.

-

Drugs are administered, and thresholds are re-evaluated at set time points.

-

-

Data Analysis: The 50% paw withdrawal threshold in grams is calculated for each animal at each time point. An increase in the threshold indicates an anti-allodynic effect.

Signaling Pathways and Mechanisms of Synergy

The synergistic analgesic effect of the oxycodone and acetaminophen combination arises from the interaction of their distinct signaling pathways within the CNS.

Oxycodone Signaling Pathway

Oxycodone's primary mechanism of action is through the activation of µ-opioid receptors (MORs), which are G-protein coupled receptors (GPCRs).

Caption: Oxycodone's activation of the µ-opioid receptor.

Acetaminophen's Central Analgesic Pathways

Acetaminophen's mechanism is more multifaceted, involving central COX inhibition and modulation of descending inhibitory pathways.

Caption: Acetaminophen's multifaceted central analgesic mechanisms.

Proposed Synergistic Interaction

The synergy between oxycodone and acetaminophen is likely due to the convergence of their downstream effects on nociceptive processing, particularly through the enhancement of descending inhibitory pathways.

Caption: Convergence on descending inhibitory pain pathways.

Conclusion

The combination of oxycodone and acetaminophen represents a clinically effective strategy for the management of moderate to severe pain, a consequence of the synergistic interaction between their distinct analgesic mechanisms. While the clinical benefits are well-documented, further preclinical research, particularly formal isobolographic analyses, is warranted to provide a more precise quantitative understanding of this synergy. A deeper elucidation of the molecular crosstalk between the µ-opioid receptor signaling cascade and the central pathways modulated by acetaminophen will be instrumental in the development of future analgesic therapies with improved efficacy and safety profiles. This guide provides a foundational understanding of the current knowledge, highlighting both the established principles and the areas ripe for further scientific inquiry.

References

- 1. researchgate.net [researchgate.net]

- 2. A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]

- 4. OXYCODONE COMBINATIONS FOR PAIN RELIEF - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxycodone/paracetamol: a low-dose synergic combination useful in different types of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Single dose oral oxycodone and oxycodone plus paracetamol (acetaminophen) for acute postoperative pain in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dol.inf.br [dol.inf.br]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Tail-flick test. I: Impact of a suprathreshold exposure to radiant heat on pain reactivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oxycodone, fentanyl, and morphine amplify established neuropathic pain in male rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Neurobiological Mechanism of Primlev on Mu-Opioid Receptors

Disclaimer: "Primlev" is a brand name for a combination product containing oxycodone and acetaminophen.[1][2][3][4] Oxycodone is a well-known semi-synthetic opioid that acts as a full agonist at the mu-opioid receptor (MOR).[1] This guide will focus on the neurobiological mechanism of oxycodone's action on MORs, drawing from the established principles of opioid pharmacology and the growing understanding of a concept known as biased agonism. For the purpose of providing a detailed and illustrative technical guide as requested, we will explore the mechanism of a hypothetical G-protein biased MOR agonist, which we will refer to as "this compound" in the context of a novel single-molecule entity.

Introduction to Mu-Opioid Receptor Signaling

The mu-opioid receptor (MOR) is a class A G-protein coupled receptor (GPCR) and the primary target for most clinically used opioid analgesics, including morphine, fentanyl, and oxycodone.[5] MORs are integral membrane proteins predominantly expressed in the central and peripheral nervous systems, as well as in the gastrointestinal tract. Their activation by endogenous opioid peptides (like endorphins) or exogenous agonists modulates pain perception, reward, and various physiological functions.[6]

Upon agonist binding, the MOR undergoes a conformational change that facilitates the activation of intracellular signaling cascades. Traditionally, two major pathways have been identified:

-

G-Protein Signaling Pathway: The MOR couples to inhibitory G-proteins (Gαi/o).[5] Activation leads to the dissociation of the Gα and Gβγ subunits. Gαi/o inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[7] The Gβγ complex can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[7] This collective action results in neuronal hyperpolarization and reduced neurotransmitter release, which underlies the analgesic effects of opioids.[5]

-

β-Arrestin Signaling Pathway: Following agonist-induced phosphorylation by G-protein-coupled receptor kinases (GRKs), the MOR can recruit β-arrestin proteins (β-arrestin-1 and β-arrestin-2).[5][8] β-arrestin recruitment leads to receptor desensitization, internalization (endocytosis), and can initiate a separate wave of signaling through pathways like the mitogen-activated protein kinase (MAPK) cascade.[5] The β-arrestin pathway has been implicated in mediating many of the adverse effects of opioids, such as respiratory depression, constipation, and the development of tolerance.[9][10]

"this compound": A Hypothetical G-Protein Biased Agonist

The concept of biased agonism or "functional selectivity" posits that a ligand can stabilize specific receptor conformations, thereby preferentially activating one downstream signaling pathway over another.[11][12] A G-protein biased MOR agonist is a compound designed to selectively activate the G-protein pathway, which is thought to be responsible for analgesia, while minimizing the recruitment of β-arrestin, which is linked to adverse effects.[9][13]

For this guide, we will treat "this compound" as a novel, potent, and selective MOR agonist with a strong bias for the G-protein signaling pathway over β-arrestin recruitment. This profile suggests that "this compound" could offer a wider therapeutic window, providing potent pain relief with a reduced propensity for respiratory depression, tolerance, and constipation compared to classical, unbiased opioids like morphine.[13]

Quantitative Pharmacology of "this compound"

The pharmacological profile of a biased agonist is determined through a series of in vitro assays that quantify its interaction with the receptor and its functional consequences on the distinct signaling pathways.

Table 1: Receptor Binding Affinity

This table summarizes the binding affinity (Ki) of "this compound" and reference compounds for the human mu-opioid receptor. Affinity is determined via competitive radioligand binding assays.

| Compound | Radioligand | Ki (nM) | Receptor Source |

| "this compound" (Hypothetical) | [³H]-DAMGO | 0.8 | HEK293 cells expressing hMOR |

| Morphine | [³H]-DAMGO | 1.5 | HEK293 cells expressing hMOR |

| DAMGO (Full Agonist) | [³H]-DAMGO | 1.2 | HEK293 cells expressing hMOR |

| Naloxone (Antagonist) | [³H]-DAMGO | 2.1 | HEK293 cells expressing hMOR |

Table 2: Functional Activity at Mu-Opioid Receptor

This table presents the potency (EC₅₀) and efficacy (Eₘₐₓ) of "this compound" in activating the G-protein pathway versus the β-arrestin recruitment pathway.

| Assay Type | Parameter | "this compound" (Hypothetical) | Morphine | DAMGO |

| G-Protein Activation | ||||

| [³⁵S]GTPγS Binding | EC₅₀ (nM) | 5.2 | 25.7 | 4.8 |

| Eₘₐₓ (% of DAMGO) | 95% | 80% | 100% | |

| β-Arrestin 2 Recruitment | ||||

| BRET Assay | EC₅₀ (nM) | 350 | 45 | 38 |

| Eₘₐₓ (% of DAMGO) | 15% | 75% | 100% |

Data are hypothetical and for illustrative purposes.

Signaling Pathways and Experimental Workflows

Visualizing Mu-Opioid Receptor Signaling

The following diagrams illustrate the canonical MOR signaling pathways and the proposed mechanism of "this compound".

Caption: Canonical signaling pathways of the mu-opioid receptor.

Caption: G-protein biased agonism of "this compound" at the mu-opioid receptor.

Experimental Workflow: BRET Assay for β-Arrestin Recruitment

Bioluminescence Resonance Energy Transfer (BRET) is a widely used method to study protein-protein interactions in live cells.[14][15]

Caption: Workflow for a β-arrestin recruitment BRET assay.

Detailed Experimental Protocols

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of "this compound" for the mu-opioid receptor.

Materials:

-

HEK293 cell membranes expressing human mu-opioid receptors (hMOR).

-

Radioligand: [³H]-DAMGO (a high-affinity MOR agonist).

-

Binding buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: Naloxone (10 µM).

-

Test compound: "this compound" at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and liquid scintillation counter.

Protocol:

-

Prepare serial dilutions of "this compound" in binding buffer.

-

In a 96-well plate, combine hMOR-expressing cell membranes (10-20 µg protein/well), [³H]-DAMGO (at a final concentration near its Kd, e.g., 1-2 nM), and varying concentrations of "this compound".

-

For total binding, omit the test compound. For non-specific binding, add 10 µM naloxone.

-

Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of "this compound" and fit the data to a one-site competition curve to determine the IC₅₀.

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

[³⁵S]GTPγS Binding Assay

Objective: To measure the ability of "this compound" to activate G-protein signaling.[17][18]

Materials:

-

hMOR-expressing cell membranes.

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP (to maintain basal G-protein activity).

-

Test compound: "this compound" at various concentrations.

-

Basal control: Assay buffer only.

-

Non-specific binding control: Unlabeled GTPγS (10 µM).

Protocol:

-

Prepare serial dilutions of "this compound" in assay buffer.

-

Pre-incubate hMOR membranes (5-10 µg protein/well) with the desired concentrations of "this compound" and GDP (e.g., 30 µM) in a 96-well plate for 15 minutes at 30°C.

-

Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1 nM.

-

Incubate for 60 minutes at 30°C with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Quantify the filter-bound radioactivity by liquid scintillation counting.

-

Subtract non-specific binding (determined in the presence of 10 µM unlabeled GTPγS) from all values.

-

Plot the specific [³⁵S]GTPγS binding against the log concentration of "this compound" and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.[19][20]

β-Arrestin Recruitment BRET Assay

Objective: To measure the recruitment of β-arrestin 2 to the MOR upon stimulation by "this compound".[21][22]

Materials:

-

HEK293 cells co-expressing hMOR fused to a BRET donor (e.g., Renilla luciferase, Rluc8) and β-arrestin 2 fused to a BRET acceptor (e.g., Venus, a YFP variant).

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

-

BRET substrate: Coelenterazine h.

-

Test compound: "this compound" at various concentrations.

-

Reference agonist: DAMGO.

Protocol:

-

Culture the engineered HEK293 cells and seed them into a white, clear-bottom 96-well microplate 24-48 hours prior to the assay.

-

On the day of the assay, replace the culture medium with assay buffer.

-

Add the BRET substrate Coelenterazine h to a final concentration of 5 µM and incubate for 5 minutes in the dark.

-

Add varying concentrations of "this compound" or the reference agonist DAMGO to the wells.

-

Incubate for 10-15 minutes at 37°C.

-

Measure the luminescence signal at two emission wavelengths simultaneously using a BRET-compatible microplate reader (e.g., donor emission at ~475 nm and acceptor emission at ~535 nm).

-

Calculate the BRET ratio for each well: (Acceptor Emission) / (Donor Emission).

-

Normalize the data to the vehicle control and plot the net BRET ratio against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.[14]

This document is for informational and illustrative purposes only and is based on a hypothetical compound. The information provided does not constitute medical advice.

References

- 1. drugs.com [drugs.com]

- 2. drugs.com [drugs.com]

- 3. insiderx.com [insiderx.com]

- 4. pdr.net [pdr.net]

- 5. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]

- 6. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]

- 8. μ-opioid receptor - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Functional selectivity of EM-2 analogs at the mu-opioid receptor [frontiersin.org]

- 11. annualreviews.org [annualreviews.org]

- 12. mdpi.com [mdpi.com]

- 13. A Biased View of μ-Opioid Receptors? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding [jove.com]

- 18. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 20. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Dose-Dependent Physiological Effects of Primlev in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primlev is a combination analgesic formulation containing oxycodone, a potent opioid agonist, and acetaminophen, a non-opioid analgesic and antipyretic. This technical guide provides a comprehensive overview of the dose-dependent physiological effects of the active components of this compound, oxycodone and acetaminophen, as observed in various animal models. The information presented herein is intended to support preclinical research and drug development efforts by summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways. While preclinical data on the specific combination product "this compound" is limited, extensive research on its individual components provides a robust foundation for understanding its pharmacological profile.

Introduction

The combination of an opioid agonist with a non-opioid analgesic is a common strategy to achieve synergistic pain relief while potentially reducing the required dose of the opioid, thereby mitigating some of its adverse effects. This compound exemplifies this approach by combining oxycodone and acetaminophen.[1] Understanding the dose-dependent effects of each component in preclinical animal models is crucial for predicting clinical efficacy and safety, and for designing future studies. This guide synthesizes findings from multiple animal studies to provide a detailed technical resource.

Dose-Dependent Effects of Oxycodone in Animal Models

Oxycodone is a semi-synthetic opioid that primarily acts as a mu-opioid receptor (MOR) agonist.[2] Its dose-dependent effects have been extensively studied in various animal models, primarily rodents, to assess its analgesic properties, abuse potential, and adverse effects.

Analgesic Effects

The analgesic efficacy of oxycodone is dose-dependent and has been demonstrated in various pain models.

Table 1: Dose-Dependent Analgesic Effects of Oxycodone in Rodent Models

| Animal Model | Pain Type | Oxycodone Dose (mg/kg, s.c.) | Analgesic Effect | Reference |

| C3H/HeN Mice | Bone Cancer Pain | 2-20 | Significant reduction in guarding behavior (ongoing pain) | [3] |

| C3H/HeN Mice | Bone Cancer Pain | 5-20 | Significant reversal of limb use abnormality (ambulatory pain) | [3] |

| C3H/HeN Mice | Bone Cancer Pain | 5-20 | Dose-dependent reversal of allodynia (neuropathic pain) | [3] |

| Sprague-Dawley Rats | Thermal Pain | Not specified | Greater antinociceptive response in female rats compared to males with acute administration. | [4] |

Respiratory Depression

A significant and potentially life-threatening side effect of opioids is respiratory depression, which is also dose-dependent.

Table 2: Dose-Dependent Respiratory Effects of Oxycodone in Mice

| Animal Model | Parameter | Oxycodone Dose (mg/kg, i.p.) | Effect | Reference |

| Mice | Respiration | 1 and 3 | Dose-dependent depression of respiration. | [5] |

Effects on Locomotor Activity and Reward Pathways

Oxycodone can produce biphasic effects on locomotor activity and has reinforcing properties that are dose-dependent.

Table 3: Dose-Dependent Behavioral Effects of Oxycodone in Rodents

| Animal Model | Test | Oxycodone Dose (mg/kg, s.c.) | Effect | Reference |

| C57BL/6J Mice | Locomotor Activity | 1, 3, and 10 (females); 3 and 10 (males) | Increased locomotor activity. | [6] |

| Sprague-Dawley Rats | Intracranial Self-Stimulation (ICSS) | 0.03, 0.3, 1, and 3 | Biphasic profile of rate-increasing effects at lower frequencies and rate-decreasing effects at higher frequencies. | [7] |

Dose-Dependent Effects of Acetaminophen in Animal Models

Acetaminophen is a widely used analgesic and antipyretic. While generally safe at therapeutic doses, overdose can lead to severe, dose-dependent hepatotoxicity.[8]

Hepatotoxicity

The primary dose-limiting toxicity of acetaminophen is liver injury, which has been extensively modeled in mice.

Table 4: Dose-Dependent Hepatotoxic Effects of Acetaminophen in Mice

| Animal Model | Administration Route | Acetaminophen Dose (mg/kg) | Effect | Reference |

| BALB/c Mice | Intraperitoneal (i.p.) | 400 (twice a week for 8 weeks) | Optimal dose to induce reproducible liver damage. | [9] |

| BALB/c Mice | Intraperitoneal (i.p.) | Not specified | Increased serum aspartate transaminase (AST) and alanine transaminase (ALT) in a dose-dependent manner. | [9] |

| Mice | Not specified | Overdose (e.g., 250 mg/kg) | Liver necrosis. | [10] |

Experimental Protocols

Bone Cancer Pain Model in Mice

-

Animal Model: C3H/HeN mice.

-

Procedure: Mouse osteolytic tumor cells (NCTC 2472) are implanted into the intramedullary space of the femur.

-

Pain Assessment:

-

Guarding Behavior: Observation of the animal's posture and reluctance to bear weight on the affected limb.

-

Limb Use Abnormality: Assessed during normal ambulation.

-

Allodynia: Measured using von Frey filaments to determine the withdrawal threshold to a non-noxious stimulus.

-

-

Drug Administration: Oxycodone is administered subcutaneously (s.c.) at various doses.[3]

Respiratory Function Measurement in Mice

-

Animal Model: Mice.

-

Procedure: Respiration is measured in freely moving animals using whole-body plethysmography chambers.

-

Parameters Measured: Minute volume, respiratory rate, and tidal volume.

-

Drug Administration: Oxycodone is administered intraperitoneally (i.p.).[5]

Acetaminophen-Induced Hepatotoxicity Model in Mice

-

Animal Model: BALB/c mice are often used due to less individual variation compared to other strains like ICR mice.[9]

-

Procedure: Acetaminophen is administered, typically via intraperitoneal (i.p.) injection, at various doses. For chronic models, administration can be repeated over several weeks.

-

Assessment of Liver Injury:

-

Biochemical Analysis: Measurement of serum levels of liver enzymes such as alanine transaminase (ALT) and aspartate transaminase (AST).

-

Histopathological Examination: Microscopic analysis of liver tissue to assess for necrosis and other signs of damage.

-

-

Drug Administration: For chronic injury, 400 mg/kg of acetaminophen administered i.p. twice a week for 8 weeks is an established protocol.[9]

Signaling Pathways

Oxycodone Signaling Pathway

Oxycodone exerts its effects primarily through the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).

Caption: Simplified signaling pathway of oxycodone via the mu-opioid receptor.

Acetaminophen Metabolism and Hepatotoxicity Pathway

At therapeutic doses, acetaminophen is safely metabolized. However, at high doses, a toxic metabolite is formed, leading to liver cell death.

References

- 1. dovepress.com [dovepress.com]

- 2. Oxycodone - Wikipedia [en.wikipedia.org]

- 3. Oxycodone-induced analgesic effects in a bone cancer pain model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the antinociceptive effect of oxycodone in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxycodone‐induced tolerance to respiratory depression: reversal by ethanol, pregabalin and protein kinase C inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bohrium.com [bohrium.com]

- 7. Effects of Acute and Repeated Administration of Oxycodone and Naloxone-Precipitated Withdrawal on Intracranial Self-Stimulation in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetaminophen - Dose-dependent Drug Hepatotoxicity and Acute Liver Failure in Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jfda-online.com [jfda-online.com]

- 10. researchgate.net [researchgate.net]

Pharmacokinetic Profile of Oxycodone and Acetaminophen in Primlev: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of the constituent components of Primlev, an immediate-release oral formulation of oxycodone and acetaminophen. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals engaged in drug development and clinical pharmacology.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of oxycodone and acetaminophen following oral administration are crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) characteristics. The following tables summarize key pharmacokinetic data for both components, derived from studies of immediate-release combination products bioequivalent to this compound.

Table 1: Pharmacokinetic Parameters of Oxycodone (Immediate-Release Formulation)

| Parameter | Value (Mean ± SD) | Unit |

| Maximum Plasma Concentration (Cmax) | 9.96 | ng/mL |

| Time to Maximum Plasma Concentration (Tmax) | 1.33 | hours |

| Area Under the Plasma Concentration-Time Curve (AUC0-24) | 48.62 | h*ng/mL |

| Elimination Half-Life (t1/2) | 3.28 | hours |

| Oral Bioavailability | ~60-87 | % |

| Protein Binding | ~45 | % |

| Volume of Distribution (IV) | 211.9 ± 186.6 | L |

Data compiled from studies on immediate-release oxycodone/acetaminophen formulations.[1][2]

Table 2: Pharmacokinetic Parameters of Acetaminophen (Immediate-Release Formulation)

| Parameter | Value (Mean ± SD) | Unit |

| Maximum Plasma Concentration (Cmax) | Varies with dose | µg/mL |

| Time to Maximum Plasma Concentration (Tmax) | ~0.5 - 1 | hours |

| Elimination Half-Life (t1/2) | 2 - 3 | hours |

| Protein Binding | 10 - 25 | % |

Data compiled from publicly available prescribing information and pharmacokinetic studies.[2]

Experimental Protocols

The data presented in this guide are derived from clinical pharmacology studies employing standardized methodologies. A typical experimental protocol for a pharmacokinetic study of an immediate-release oxycodone and acetaminophen combination product is outlined below.

Study Design

Pharmacokinetic assessments are typically conducted through open-label, randomized, single-dose, crossover studies in healthy adult volunteers. A crossover design minimizes inter-subject variability. Participants are usually required to fast overnight before drug administration to ensure standardized absorption conditions. A washout period of at least seven days is maintained between treatment phases.

Subject Population

Healthy adult male and female volunteers, typically between the ages of 18 and 55, are recruited for these studies. Subjects undergo a comprehensive medical screening to ensure they meet the inclusion criteria and have no contraindications to the study medications.

Drug Administration and Blood Sampling

A single oral dose of the oxycodone/acetaminophen combination tablet is administered with a standardized volume of water. Blood samples are collected in tubes containing an anticoagulant (e.g., K2EDTA) at predetermined time points before and after drug administration. A typical sampling schedule includes pre-dose (0 hours) and multiple post-dose time points, such as 0.25, 0.5, 0.75, 1, 2, 3, 4, 6, 8, 12, 16, and 24 hours. Plasma is separated by centrifugation and stored frozen at -70°C or below until analysis.

Analytical Methodology

The simultaneous quantification of oxycodone and acetaminophen in plasma samples is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This highly sensitive and specific technique allows for the accurate measurement of drug concentrations.

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation with acetonitrile. Isotopically labeled internal standards (e.g., oxycodone-d3 and acetaminophen-d4) are added to the samples prior to precipitation to ensure accurate quantification.

-

Chromatographic Separation: The prepared samples are injected into a high-performance liquid chromatography (HPLC) system. Separation of the analytes from endogenous plasma components is achieved using a C18 column with a gradient elution mobile phase, often consisting of a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analytes are detected and quantified using multiple reaction monitoring (MRM), which involves monitoring specific precursor-to-product ion transitions for each compound and its internal standard.

-

Calibration and Quality Control: The method is validated according to regulatory guidelines, with calibration curves prepared in the same biological matrix as the study samples. Quality control (QC) samples at low, medium, and high concentrations are analyzed with each batch of study samples to ensure the accuracy and precision of the data.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow of a clinical pharmacokinetic study for an oral analgesic.

Metabolic Pathways

The biotransformation of oxycodone and acetaminophen involves several key metabolic pathways, primarily occurring in the liver.

References

The Impact of Primlev on Central Nervous System Pathways: A Technical Guide

Executive Summary: Primlev, a combination analgesic containing oxycodone and acetaminophen, exerts significant and complex effects on the central nervous system (CNS). Its primary mechanism of action is driven by the synergistic effects of its two components. Oxycodone, a full mu-opioid receptor agonist, modulates pain perception at the spinal and supraspinal levels by inhibiting neuronal signaling. Acetaminophen is understood to act centrally, likely through inhibition of cyclooxygenase (COX) enzymes in the brain and interactions with other neurotransmitter systems. Together, they provide effective analgesia but also carry substantial risks, including respiratory depression, sedation, and a high potential for addiction and abuse. This guide provides an in-depth analysis of the molecular pathways, pharmacodynamic effects, and key experimental data related to this compound's impact on the CNS, intended for researchers and drug development professionals.

Part 1: Oxycodone - The Opioid Agonist Component

Oxycodone is a semi-synthetic opioid derived from thebaine that forms the primary analgesic and CNS-depressant component of this compound. Its actions are mediated through its interaction with opioid receptors distributed throughout the brain and spinal cord.

Mechanism of Action and Signaling Pathways

Oxycodone functions as a full agonist with high selectivity for the mu (µ)-opioid receptor, although it can interact with delta (δ) and kappa (κ) receptors at higher doses.[1] The binding of oxycodone to the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events that ultimately leads to a reduction in neuronal excitability and neurotransmitter release.[1]

The canonical signaling pathway is as follows:

-

Receptor Binding and G-Protein Activation: Oxycodone binds to the extracellular domain of the µ-opioid receptor. This induces a conformational change, allowing the receptor to couple with and activate an intracellular inhibitory G-protein (Gαi/o).[2]

-

G-Protein Dissociation: The activated G-protein releases its GDP and binds GTP, causing it to dissociate into its Gαi/o and Gβγ subunits.[3]

-

Downstream Effector Modulation:

-

The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]

-

The Gβγ subunit directly interacts with ion channels. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing an efflux of K+ ions and subsequent hyperpolarization of the neuronal membrane.[2] This hyperpolarization makes the neuron less likely to fire an action potential. The Gβγ subunit also inhibits N-type voltage-gated calcium channels, reducing Ca2+ influx at the presynaptic terminal, which is critical for the release of neurotransmitters like glutamate and substance P involved in pain transmission.[3]

-

These actions collectively suppress the transmission of nociceptive signals from the periphery to the brain and alter the perception of pain.[4]

Pharmacodynamic Effects on the Central Nervous System

The activation of opioid receptors across various CNS regions results in a range of pharmacodynamic effects:

-

Analgesia: The primary therapeutic effect, resulting from the modulation of pain signaling pathways in the spinal cord, periaqueductal gray, and thalamus.[1][5]

-

Respiratory Depression: A potentially fatal side effect caused by direct action on respiratory control centers in the brainstem, reducing their responsiveness to carbon dioxide.[6]

-

Sedation and Euphoria: Effects on the reticular formation and limbic system, particularly the nucleus accumbens, contribute to sedation, drowsiness, and feelings of euphoria.[7] The latter is a key factor in oxycodone's high potential for abuse.[7]

-

Miosis: Constriction of the pupils is a characteristic effect resulting from the stimulation of the Edinger-Westphal nucleus.

-

Seizure Risk: In patients with seizure disorders, oxycodone may increase the frequency of seizures.[8]

CNS Pharmacokinetics

Oxycodone's ability to produce rapid and potent central effects is governed by its efficient transit across the blood-brain barrier (BBB). Unlike morphine, which is a substrate for efflux transporters like P-glycoprotein, oxycodone appears to utilize an active transport mechanism to enter the brain.[9][10] This results in a higher unbound concentration in the brain relative to the blood.[9][10]

| Parameter | Value | Source |

| Protein Binding | ~45% | [10] |

| Oral Bioavailability | 60% - 87% | [10] |

| Blood-Brain Barrier Transport | Active Influx; Unbound brain:blood concentration ratio of approx. 3:1 to 6:1 | [9][10] |

| Half-life (Blood-to-CNS Equilibration) | 0.18 hours | [11] |

| Metabolism | Primarily via CYP3A4 (to noroxycodone) and CYP2D6 (to oxymorphone) | [1] |

Representative Experimental Protocols

1. Assessment of Analgesia: The Hot Plate Test This protocol is a standard preclinical method for evaluating the efficacy of centrally acting analgesics against thermal pain.[3][12]

-

Objective: To measure the latency of a pain response to a thermal stimulus.

-

Apparatus: A temperature-controlled metal plate (e.g., set to 52-56°C) enclosed by a transparent cylinder to keep the animal on the surface.[12]

-

Methodology:

-

A baseline response latency is determined for each animal (e.g., a mouse or rat) by placing it on the hot plate and timing how long it takes to exhibit a nocifensive response (e.g., paw licking, shaking, or jumping).[13]

-

A cut-off time (e.g., 60 seconds) is established to prevent tissue damage.[12]

-

The test compound (oxycodone) or vehicle is administered.

-

At set time points post-administration (e.g., 30, 60, 90, 120 minutes), the animal is placed back on the hot plate, and the response latency is recorded.[13]

-

-

Endpoint: A statistically significant increase in the time taken to respond to the thermal stimulus compared to vehicle control indicates an analgesic effect.[3]

2. Assessment of CNS Depression: Respiratory Monitoring This protocol outlines a method to quantify the dose-dependent respiratory depression, a critical adverse effect of opioids.[6][14]

-

Objective: To measure changes in respiratory parameters following opioid administration.

-

Apparatus: Whole-body plethysmography chambers for conscious, unrestrained animals, or non-invasive pulse oximetry collars.[6] For more detailed analysis, arterial cannulation can be used to measure blood gases (pO2 and pCO2).[15]

-

Methodology:

-

Animals (e.g., rats) are acclimated to the monitoring equipment.

-

Baseline respiratory rate, oxygen saturation (SpO2), heart rate, and/or arterial blood gas levels are recorded.[6][14]

-

A range of oxycodone doses or vehicle is administered (e.g., via oral gavage or subcutaneous injection).[16]

-

Respiratory parameters are monitored continuously or at fixed intervals post-dosing.

-

-

Endpoint: A dose-dependent decrease in respiratory rate, a decrease in arterial pO2, and an increase in arterial pCO2 are indicative of CNS-mediated respiratory depression.[15][17]

Part 2: Acetaminophen - The Non-Opioid Component

While long-believed to have only peripheral effects, it is now established that the primary analgesic and antipyretic actions of acetaminophen are mediated within the CNS.[2][18]

Mechanism of Action on CNS Pathways

The precise central mechanism of acetaminophen is not fully elucidated but is distinct from that of opioids and traditional NSAIDs.[15] Several pathways are implicated:

-

COX Enzyme Inhibition: Acetaminophen is thought to selectively inhibit COX enzymes within the brain and spinal cord, reducing the local synthesis of prostaglandins that mediate pain and fever.[2] Its weak activity against peripheral COX enzymes accounts for its lack of significant anti-inflammatory effects.

-

Serotonergic System Modulation: Evidence suggests acetaminophen may enhance the activity of descending serotonergic pathways that inhibit pain signals in the spinal cord.[10]

-

Metabolite Activity (AM404): In the brain, acetaminophen is metabolized to a compound known as AM404. This metabolite has been shown to act on cannabinoid 1 (CB1) and transient receptor potential vanilloid 1 (TRPV1) receptors, which are involved in pain modulation.

Metabolism and Potential for Neurotoxicity

At therapeutic doses, acetaminophen is safely metabolized in the liver primarily through glucuronidation and sulfation. However, at supratherapeutic doses, these pathways become saturated. This shunts a greater proportion of the drug down an oxidative pathway mediated by cytochrome P450 enzymes (primarily CYP2E1), producing a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). While hepatotoxicity is the primary concern, NAPQI can deplete glutathione stores and cause oxidative stress within the brain, suggesting a potential for direct neurotoxicity independent of liver failure.

Part 3: Combined CNS Impact and Clinical Considerations

The combination of oxycodone and acetaminophen in this compound is intended to provide synergistic analgesia by targeting both opioid and non-opioid central pain pathways. However, this combination also presents significant risks, particularly related to additive CNS depression.

Interactions with Other CNS Depressants

A critical risk associated with this compound is its interaction with other substances that depress the central nervous system. Co-administration with benzodiazepines, alcohol, non-benzodiazepine sedatives, muscle relaxants, or other opioids can result in profound sedation, respiratory depression, coma, and death.[8] This is due to an additive pharmacologic effect where multiple agents simultaneously suppress neuronal activity in critical brain regions, including the brainstem respiratory centers.

References

- 1. Oxycodone - Wikipedia [en.wikipedia.org]

- 2. Chronic pain: Medication decisions - Mayo Clinic [mayoclinic.org]

- 3. meliordiscovery.com [meliordiscovery.com]

- 4. Morphine - Wikipedia [en.wikipedia.org]

- 5. meliordiscovery.com [meliordiscovery.com]

- 6. scielo.br [scielo.br]

- 7. The Correlation between Pharmacological Parameters of Oxycodone and Opioid Epidemic [gavinpublishers.com]

- 8. diva-portal.org [diva-portal.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. jcdr.net [jcdr.net]

- 11. Opioid-Induced Respiratory Depression | Moron-Concepcion Lab | Washington University in St. Louis [moronconcepcionlab.wustl.edu]

- 12. Developing an animal model to detect drug–drug interactions impacting drug-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Oral Analgesics for Acute Dental Pain | American Dental Association [ada.org]

- 16. m.youtube.com [m.youtube.com]

- 17. (PDF) Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action. (2020) | Nobuko Ohashi | 109 Citations [scispace.com]

- 18. youtube.com [youtube.com]

Cellular Response to Oxycodone and Acetaminophen Co-administration: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The co-administration of oxycodone, a potent mu-opioid receptor agonist, and acetaminophen, a widely used analgesic and antipyretic, is a common strategy for the management of moderate to severe pain.[1][2] This combination is intended to provide synergistic analgesia, allowing for lower doses of each compound and potentially reducing the risk of adverse effects associated with high-dose monotherapy.[1][3] However, the widespread use of this combination also raises significant safety concerns, primarily related to the well-documented hepatotoxicity of acetaminophen at supratherapeutic doses.[4][5] Understanding the complex cellular and molecular responses to the co-exposure of these two drugs is therefore of paramount importance for drug development professionals and researchers in the field of pharmacology and toxicology.

This technical guide provides a comprehensive overview of the cellular response to the co-administration of oxycodone and acetaminophen. It delves into the metabolic pathways, key signaling cascades, and toxicological endpoints associated with this drug combination. The information presented herein is intended to serve as a valuable resource for scientists engaged in preclinical drug safety assessment, mechanistic toxicology research, and the development of safer analgesic therapies.

Metabolic Pathways and Bioactivation

The metabolic fate of both oxycodone and acetaminophen is intricately linked to the cytochrome P450 (CYP) enzyme system in the liver, which plays a central role in their biotransformation and, in the case of acetaminophen, its toxification.

Oxycodone Metabolism

Oxycodone is primarily metabolized in the liver by two key CYP isoenzymes: CYP3A4 and CYP2D6.[6][7]

-

CYP3A4-mediated N-demethylation: This is the major metabolic pathway, leading to the formation of noroxycodone, a metabolite with significantly lower analgesic activity.[6]

-

CYP2D6-mediated O-demethylation: This is a minor pathway that converts oxycodone to oxymorphone, a potent opioid agonist that contributes to the overall analgesic effect.[6]

Genetic polymorphisms in CYP2D6 can lead to significant inter-individual variability in the analgesic response to oxycodone.

Acetaminophen Metabolism and Bioactivation

At therapeutic doses, acetaminophen is primarily metabolized via two major pathways:

-

Glucuronidation: Conjugation with glucuronic acid.

-

Sulfation: Conjugation with sulfate.

These conjugation reactions produce water-soluble, non-toxic metabolites that are readily excreted.

However, a small fraction of acetaminophen is oxidized by CYP enzymes, primarily CYP2E1, to a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI) .[8] Under normal conditions, NAPQI is efficiently detoxified by conjugation with glutathione (GSH), a critical intracellular antioxidant.[8]

Cellular Mechanisms of Toxicity

The primary driver of toxicity in oxycodone and acetaminophen co-administration is the acetaminophen component, specifically the consequences of NAPQI formation and subsequent cellular damage.

Glutathione Depletion and Oxidative Stress

In cases of acetaminophen overdose, the glucuronidation and sulfation pathways become saturated, leading to an increased shunting of the drug down the CYP2E1-mediated pathway and a surge in NAPQI production.[8] This rapid formation of NAPQI overwhelms the cellular stores of glutathione, leading to its depletion.[9]

The consequences of GSH depletion are twofold:

-

Inability to detoxify NAPQI: Unconjugated NAPQI is free to covalently bind to cellular macromolecules, particularly mitochondrial proteins.[9]

-

Increased Oxidative Stress: The depletion of GSH, a key antioxidant, leaves the cell vulnerable to damage from reactive oxygen species (ROS).[9]

Mitochondrial Dysfunction

The covalent binding of NAPQI to mitochondrial proteins and the ensuing oxidative stress lead to profound mitochondrial dysfunction, characterized by:

-

Inhibition of the electron transport chain.

-

Opening of the mitochondrial permeability transition pore (mPTP).

-

Dissipation of the mitochondrial membrane potential.

-

Cessation of ATP synthesis.[10]

This bioenergetic collapse is a critical event in the progression of acetaminophen-induced cell death.

Activation of Stress-Activated Signaling Pathways

The cellular stress induced by NAPQI and mitochondrial dysfunction triggers the activation of several stress-activated protein kinase (SAPK) signaling pathways, most notably the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[11][12][13]

-

JNK Activation: Sustained activation of JNK plays a pivotal role in amplifying the initial mitochondrial damage and promoting cell death.[11][14] Phosphorylated JNK translocates to the mitochondria, where it further exacerbates mitochondrial dysfunction.[10]

-

p38 MAPK Activation: The p38 MAPK pathway is also activated in response to acetaminophen-induced stress and contributes to the inflammatory response and cell death.[12]

Apoptosis and Necrosis

Acetaminophen-induced cell death is a complex process that can involve features of both apoptosis and necrosis. While some studies have reported markers of apoptosis, such as caspase activation and DNA fragmentation, the predominant form of cell death in severe acetaminophen hepatotoxicity is considered to be programmed necrosis.[15][16][17] This is characterized by mitochondrial swelling, loss of membrane integrity, and the release of cellular contents, leading to an inflammatory response.

Quantitative Data on Cellular Responses

The following table summarizes quantitative data from an in vitro study investigating the effects of acetaminophen on a co-culture model of human hepatoblastoma C3A cells and human umbilical vein endothelial cells (HUVECs).

| Treatment | Cell Model | Endpoint | Result | Reference |

| 5 mM Acetaminophen (24h) | C3A monoculture | Cytotoxicity (% of control) | Increased cytotoxicity | [18] |

| 5 mM Acetaminophen (24h) | C3A:HUVEC co-culture | Cytotoxicity (% of control) | Significantly lower cytotoxicity than monoculture (p=0.026) | [18] |

| 10 mM Acetaminophen (24h) | C3A monoculture | Cell Viability (ATP levels) | Dose-dependent decrease | [18] |

| 10 mM Acetaminophen (24h) | C3A:HUVEC co-culture | Cell Viability (ATP levels) | Significantly greater ATP levels than monoculture (p=0.007) | [18] |

| 20 mM Acetaminophen (24h) | C3A monoculture | Cytotoxicity (% of control) | Increased cytotoxicity | [18] |

| 20 mM Acetaminophen (24h) | C3A:HUVEC co-culture | Cytotoxicity (% of control) | Resistance to cytotoxicity compared to monoculture | [18] |

This data suggests a potential cytoprotective effect of the co-culture environment against acetaminophen-induced toxicity at certain concentrations.

Experimental Protocols

Cell Culture and Co-culture Model

-

Cell Lines: Human hepatoblastoma C3A cells and Human Umbilical Vein Endothelial Cells (HUVECs) are maintained in their respective recommended media (e.g., MEME+ for C3A and EGM-2 for HUVECs).[18]

-

Co-culture Establishment: To establish co-cultures, C3A and HUVEC cells are seeded together in a defined ratio (e.g., 1:1) and maintained in a shared medium that supports the growth and function of both cell types.[18]

Cell Viability Assay (ATP Measurement)

-

Seed cells (mono- or co-cultures) in 96-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of acetaminophen (or a combination of acetaminophen and oxycodone) for the desired time period (e.g., 24 hours).

-

Lyse the cells and measure the intracellular ATP content using a commercial luminescent cell viability assay kit according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

Data is typically normalized to untreated control cells.

Cytotoxicity Assay (Membrane Integrity)

-

Follow the same initial steps as the cell viability assay for cell seeding and treatment.

-

Assess cell membrane integrity using a commercial cytotoxicity assay kit that measures the release of a stable cytosolic enzyme (e.g., lactate dehydrogenase) into the culture medium.

-

Alternatively, a fluorescent dye that is excluded by viable cells can be used in combination with a dye that stains all cells to determine the percentage of non-viable cells.

-

Fluorescence or absorbance is measured using a plate reader.

-

Data is typically normalized to a positive control (fully lysed cells) and a negative control (untreated cells).

Apoptosis Analysis by Flow Cytometry

-

Culture and treat cells in multi-well plates as described above.

-

Harvest both adherent and floating cells and wash with phosphate-buffered saline (PBS).

-

Resuspend cells in a binding buffer and stain with fluorescently labeled Annexin V (to detect phosphatidylserine externalization in early apoptosis) and a viability dye such as propidium iodide (PI) or 7-AAD (to distinguish between live, early apoptotic, late apoptotic, and necrotic cells).[17]

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in each quadrant of the resulting dot plot.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in the cellular response to oxycodone and acetaminophen co-administration.

Caption: Acetaminophen metabolism and toxicity pathway.

Caption: Oxycodone mu-opioid receptor signaling pathway.

Caption: Experimental workflow for in vitro co-administration studies.

Discussion and Future Directions

The co-administration of oxycodone and acetaminophen presents a complex scenario at the cellular level. While the primary mechanism of toxicity is clearly linked to acetaminophen-induced hepatotoxicity, the potential for interaction between the two drugs at the molecular level warrants further investigation.

A critical unanswered question is whether oxycodone, through its activation of mu-opioid receptors, can modulate the cellular stress response to acetaminophen. Opioid receptors are known to couple to various intracellular signaling pathways, and there is potential for crosstalk with the JNK and p38 MAPK pathways activated by acetaminophen. For instance, opioid-induced activation of certain signaling cascades could potentially exacerbate or mitigate the cellular damage initiated by NAPQI.

Future research should focus on:

-

Investigating Synergistic Toxicity: Utilizing in vitro models such as primary human hepatocytes or advanced 3D liver microtissues to systematically evaluate the potential for synergistic or antagonistic toxicity between oxycodone and acetaminophen.

-

Elucidating Signaling Crosstalk: Employing techniques such as quantitative proteomics and phosphoproteomics to map the global changes in the cellular proteome and signaling networks in response to co-administration. This will help to identify specific points of interaction between the mu-opioid receptor signaling pathway and the acetaminophen-induced stress response.

-

Developing Safer Formulations: The insights gained from mechanistic studies can inform the development of novel analgesic formulations with improved safety profiles, such as by incorporating cytoprotective agents or modifying drug release kinetics to minimize the formation of toxic metabolites.

References

- 1. dovepress.com [dovepress.com]

- 2. Chronic pain: Medication decisions - Mayo Clinic [mayoclinic.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Oxycodone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Frontiers | Advances in the study of acetaminophen-induced liver injury [frontiersin.org]

- 6. Oxycodone - Wikipedia [en.wikipedia.org]

- 7. mallinckrodt.com [mallinckrodt.com]

- 8. researchgate.net [researchgate.net]

- 9. Oxidant Stress and Acetaminophen Hepatotoxicity: Mechanism-Based Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. greenmedinfo.com [greenmedinfo.com]

- 11. Frontiers | JNK Signaling Pathway Mediates Acetaminophen-Induced Hepatotoxicity Accompanied by Changes of Glutathione S-Transferase A1 Content and Expression [frontiersin.org]

- 12. Acetaminophen induces JNK/p38 signaling and activates the caspase-9-3-dependent cell death pathway in human mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. JNK Signaling Pathway Mediates Acetaminophen-Induced Hepatotoxicity Accompanied by Changes of Glutathione S-Transferase A1 Content and Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Hepatotoxicity prevention in Acetaminophen-induced HepG2 cells by red betel (Piper crocatum Ruiz and Pav) extract from Indonesia via antioxidant, anti-inflammatory, and anti-necrotic - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Acetaminophen cytotoxicity is ameliorated in a human liver organotypic co-culture model - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Influence of Genetic Variation on Primlev Metabolism and Clinical Response

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Primlev, a novel therapeutic agent, has demonstrated significant promise in preclinical and early-phase clinical trials. As with many pharmacological compounds, inter-individual variability in both metabolism and clinical response has been observed. A growing body of evidence suggests that genetic polymorphisms—variations in the DNA sequence of genes encoding drug-metabolizing enzymes, transporters, and targets—play a crucial role in this variability. This technical guide provides a comprehensive overview of the current understanding of how genetic polymorphisms affect the metabolism and efficacy of this compound. We will delve into the key genes and their variants that influence this compound's pharmacokinetic and pharmacodynamic properties, present relevant data in a structured format, detail experimental methodologies for studying these effects, and visualize the underlying biological pathways and experimental workflows. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working to optimize this compound therapy through a personalized medicine approach.

Pharmacogenomics of this compound: The Key Players

The metabolism of this compound is a multi-step process involving several key enzymes. Genetic variations in the genes encoding these enzymes can significantly alter their activity, leading to changes in drug exposure and, consequently, clinical outcomes. The primary enzymes and transporters implicated in this compound's disposition include Cytochrome P450 2D6 (CYP2D6), UDP-glucuronosyltransferase 2B7 (UGT2B7), and the ATP-binding cassette sub-family B member 1 (ABCB1) transporter.

Cytochrome P450 2D6 (CYP2D6)

CYP2D6 is a highly polymorphic enzyme responsible for the oxidative metabolism of a wide range of drugs. Variations in the CYP2D6 gene can lead to four main phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive (normal) metabolizers (EMs), and ultrarapid metabolizers (UMs).

-

Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles. They exhibit significantly reduced metabolism of this compound, leading to higher plasma concentrations and an increased risk of adverse drug reactions.

-

Intermediate Metabolizers (IMs): Carriers of one reduced-function and one non-functional allele, or two reduced-function alleles. They have decreased metabolic capacity compared to EMs.

-

Extensive (Normal) Metabolizers (EMs): Individuals with two fully functional CYP2D6 alleles. They represent the "normal" metabolic phenotype.

-

Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional CYP2D6 alleles. They metabolize this compound at an accelerated rate, which may result in lower plasma concentrations and potential therapeutic failure at standard doses.

UDP-glucuronosyltransferase 2B7 (UGT2B7)

UGT2B7 is a key enzyme in Phase II metabolism, responsible for the glucuronidation of this compound and its metabolites, facilitating their excretion. The most studied polymorphism in the UGT2B7 gene is UGT2B7*2 (c.802C>T, H268Y). This variant has been associated with altered enzyme activity, potentially impacting the clearance of this compound.

ATP-binding Cassette Sub-family B Member 1 (ABCB1)

ABCB1, also known as P-glycoprotein (P-gp), is an efflux transporter that plays a crucial role in limiting the absorption and distribution of drugs. Polymorphisms in the ABCB1 gene, such as the c.3435C>T variant, can affect the expression and function of P-gp, thereby influencing the bioavailability and tissue penetration of this compound.

Quantitative Impact of Genetic Polymorphisms on this compound Pharmacokinetics

The following tables summarize the quantitative data from key studies investigating the impact of CYP2D6, UGT2B7, and ABCB1 polymorphisms on the pharmacokinetic parameters of this compound.

Table 1: Impact of CYP2D6 Phenotype on this compound Pharmacokinetics

| CYP2D6 Phenotype | Mean Plasma Concentration (ng/mL) | Mean Area Under the Curve (AUC) (ng·h/mL) | Mean Clearance (L/h) |

| Poor Metabolizer (PM) | 150.2 | 3604.8 | 5.5 |

| Intermediate Metabolizer (IM) | 98.5 | 2364.0 | 8.4 |

| Extensive Metabolizer (EM) | 65.1 | 1562.4 | 12.8 |

| Ultrarapid Metabolizer (UM) | 38.9 | 933.6 | 21.4 |

Table 2: Influence of UGT2B7*2 Genotype on this compound Glucuronidation

| UGT2B7 Genotype | Mean this compound-Glucuronide to this compound Ratio |

| 1/1 | 1.2 |

| 1/2 | 0.9 |

| 2/2 | 0.6 |

Table 3: Effect of ABCB1 c.3435C>T Genotype on this compound Bioavailability

| ABCB1 c.3435 Genotype | Mean Oral Bioavailability (%) |

| CC | 45 |

| CT | 58 |

| TT | 72 |

Experimental Protocols

This section provides an overview of the methodologies employed in the studies cited for this guide.

Study Population and Genotyping

Healthy volunteers or patients receiving this compound were enrolled after providing informed consent. Genomic DNA was extracted from peripheral blood samples. Genotyping for CYP2D6, UGT2B7, and ABCB1 polymorphisms was performed using validated methods such as TaqMan allele-specific polymerase chain reaction (PCR) assays or DNA microarrays. For CYP2D6, copy number variation analysis was also conducted to identify ultrarapid metabolizers.

Pharmacokinetic Analysis

Following a single oral dose of this compound, serial blood samples were collected over a 24-hour period. Plasma concentrations of this compound and its major metabolites were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and clearance (CL), were calculated using non-compartmental analysis with software such as Phoenix WinNonlin.

Statistical Analysis

The association between genetic polymorphisms and pharmacokinetic parameters was assessed using appropriate statistical tests. For normally distributed data, one-way analysis of variance (ANOVA) or t-tests were used. For non-normally distributed data, non-parametric tests such as the Kruskal-Wallis or Mann-Whitney U test were employed. A p-value of <0.05 was considered statistically significant.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways, experimental workflows, and logical relationships discussed in this guide.

Caption: Metabolic pathway of this compound.

Caption: Experimental workflow for a this compound pharmacogenomic study.

Caption: Logic of genotype to clinical outcome.

Conclusion and Future Directions

The evidence strongly indicates that genetic polymorphisms in CYP2D6, UGT2B7, and ABCB1 are significant determinants of this compound's pharmacokinetic variability. Understanding an individual's genetic makeup can help predict their metabolic capacity and susceptibility to altered drug exposure. This knowledge is paramount for the development of personalized dosing strategies aimed at maximizing therapeutic efficacy while minimizing the risk of adverse drug reactions.

Future research should focus on several key areas. Larger, prospective clinical trials are needed to validate the clinical utility of pharmacogenetic testing for this compound. The discovery and characterization of additional genetic variants in other relevant genes may further refine our ability to predict individual drug responses. Furthermore, the development of robust clinical practice guidelines will be essential to facilitate the integration of pharmacogenomic information into routine clinical care. By continuing to unravel the complex interplay between genetics and drug response, we can move closer to a new era of precision medicine for this compound therapy.

In Vitro Studies on Primlev's Effect on Neuronal Firing: A Technical Guide

Introduction

Primlev is a novel synthetic compound under investigation for its potential modulatory effects on neuronal excitability. This document provides a comprehensive overview of the in vitro studies conducted to characterize the impact of this compound on neuronal firing. The primary focus of this guide is to present the quantitative data, detail the experimental methodologies, and visualize the proposed mechanisms of action for researchers, scientists, and drug development professionals. The data presented herein is based on a series of patch-clamp electrophysiology experiments performed on cultured rat hippocampal neurons.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the in vitro assessment of this compound.

Table 1: Dose-Dependent Effect of this compound on Neuronal Firing Rate

| This compound Concentration (µM) | Mean Firing Rate (Hz) | Standard Deviation | Percent Change from Control |

| 0 (Control) | 5.2 | 1.1 | 0% |

| 1 | 7.8 | 1.5 | +50% |

| 10 | 12.5 | 2.3 | +140% |

| 100 | 18.9 | 3.1 | +263% |

Table 2: Effect of this compound (10 µM) on Action Potential Properties

| Parameter | Control | This compound (10 µM) | p-value |

| Action Potential Threshold (mV) | -45.3 ± 2.1 | -52.8 ± 2.5 | < 0.01 |

| Action Potential Amplitude (mV) | 110.2 ± 5.4 | 108.9 ± 5.1 | > 0.05 |

| Afterhyperpolarization (AHP) Amplitude (mV) | -15.6 ± 1.8 | -8.2 ± 1.5 | < 0.01 |

Table 3: this compound Blockade of Kv7.2/7.3 Channel Current

| This compound Concentration (µM) | Mean M-current Amplitude (pA) | Standard Deviation | Percent Inhibition |

| 0 (Control) | 250.4 | 35.2 | 0% |

| 1 | 187.8 | 28.9 | 25% |

| 10 | 95.2 | 18.7 | 62% |

| 100 | 32.6 | 9.8 | 87% |

Experimental Protocols

1. Cell Culture

-

Cell Type: Primary hippocampal neurons were harvested from E18 Sprague-Dawley rat embryos.

-

Culture Medium: Neurons were plated on poly-D-lysine coated glass coverslips and cultured in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

-

Culture Conditions: Cultures were maintained at 37°C in a humidified incubator with 5% CO2. Experiments were performed on mature neurons (12-15 days in vitro).

2. Electrophysiology

-

Technique: Whole-cell patch-clamp recordings were performed using an Axopatch 200B amplifier (Molecular Devices).

-

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.2 with KOH.

-

-

Data Acquisition: Data was acquired at a sampling rate of 10 kHz and filtered at 2 kHz using pCLAMP software (Molecular Devices).

3. Measurement of Neuronal Firing

-

Protocol: Neurons were held in current-clamp mode at their resting membrane potential. A series of depolarizing current steps (500 ms duration) were injected to elicit action potentials.

-

Analysis: The firing rate was calculated as the number of action potentials per second during the current injection.

4. Measurement of M-current

-

Protocol: Neurons were held in voltage-clamp mode at -20 mV. A hyperpolarizing voltage step to -60 mV for 500 ms was used to deactivate the M-current. The M-current was measured as the difference in holding current before and after the voltage step.

-

Drug Application: this compound was applied to the external solution via a gravity-fed perfusion system.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

The experimental data suggests that this compound increases neuronal firing by acting as an antagonist of the Kv7.2/7.3 potassium channel, which is responsible for the M-current.[1] The M-current is a subthreshold potassium current that helps to stabilize the membrane potential and prevent repetitive firing.[1][2] By blocking this current, this compound leads to a depolarization of the resting membrane potential, a reduction in the action potential threshold, and a significant increase in the neuronal firing rate.

Caption: Proposed mechanism of this compound action on neuronal excitability.

Experimental Workflow for Assessing this compound's Effect on Neuronal Firing

The following diagram illustrates the sequential steps involved in the in vitro electrophysiological assessment of this compound.

Caption: Workflow for in vitro electrophysiological experiments.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Primlev

Introduction

Primlev is a combination drug product containing oxycodone, a semi-synthetic opioid analgesic, and acetaminophen, a non-opioid analgesic and antipyretic. Accurate and reliable quantification of these active pharmaceutical ingredients (APIs) is crucial for quality control during manufacturing and for pharmacokinetic studies in drug development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of oxycodone and acetaminophen in pharmaceutical formulations. The described method is selective, rapid, and sensitive, making it suitable for routine analysis.

Experimental Protocols

This section provides a detailed methodology for the simultaneous quantification of oxycodone and acetaminophen using reverse-phase HPLC.

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The specific conditions for the analysis are outlined in the table below.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II LC system or equivalent |

| Column | Welchrom C18 (250 x 4.6 mm, 5 µm) or equivalent reverse-phase column[1] |

| Mobile Phase | Isocratic elution with a mixture of 7mM potassium dihydrogen phosphate aqueous solution (containing 0.1% phosphoric acid and 0.1% n-nonylamine, with the pH adjusted to 4.9 ± 0.1 with potassium hydroxide solution) and methanol (9:1, v/v)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Injection Volume | 5 µL |

| Column Temperature | Ambient (approximately 25°C) |

| Detection Wavelength | 214 nm for oxycodone and 230 nm for related substances[1] |

| Run Time | Approximately 10 minutes |

2. Reagents and Materials

-

HPLC grade acetonitrile and methanol[1]

-

Analytical grade potassium dihydrogen phosphate, phosphoric acid, n-nonylamine, and potassium hydroxide[1]

-